Methyl 3-(4-tert-butylphenyl)-3-oxopropanoate
Description
Historical Context and Discovery Timeline
The development of this compound emerged from broader research into substituted aromatic compounds during the late 20th century. Patent literature indicates systematic exploration of tert-butylphenyl derivatives began in earnest during the 1980s and 1990s, with particular focus on compounds exhibiting enhanced stability and reactivity profiles. The compound's first documented synthesis pathways were established through conventional esterification and condensation reactions involving readily available starting materials, including 4-tert-butylbenzaldehyde and various malonic acid derivatives.
Research investigations into this compound intensified during the early 2000s, as evidenced by patent applications filed between 2005 and 2015. The compound gained particular attention in pharmaceutical research circles due to its potential as a cannabinoid receptor modulator, with specific applications in treating autoimmune diseases, pain management, and neuromuscular disorders. Academic literature from 2006 documented advanced synthetic methodologies, including palladium-catalyzed reactions and tandem addition-cyclization processes that enhanced synthetic efficiency.
The timeline of discovery reveals progressive refinement of synthetic approaches, with early methods relying on traditional organic synthesis techniques, subsequently evolving to incorporate modern catalytic systems. Contemporary research, as documented in 2013 patent filings, demonstrates continued investigation into optimized synthetic routes and expanded applications in specialized chemical synthesis.
Significance in Organic Chemistry and Industrial Applications
This compound demonstrates considerable significance in organic chemistry due to its dual functional group nature, combining ester and ketone functionalities within a single molecular framework. This structural complexity enables participation in diverse chemical transformations, including nucleophilic additions, reductions, and condensation reactions. The tert-butyl substituent on the phenyl ring provides steric hindrance that influences reaction selectivity and enhances thermal stability, making the compound particularly valuable in high-temperature synthetic processes.
Industrial applications span multiple sectors, with primary utilization in pharmaceutical intermediate synthesis. The compound serves as a building block for complex drug molecules, particularly those targeting cannabinoid receptors and related therapeutic pathways. Its chemical structure allows for systematic modification through standard organic transformations, enabling medicinal chemists to generate libraries of related compounds for biological screening.
The compound's versatility in chemical transformations includes nucleophilic addition reactions at the carbonyl carbon, ester hydrolysis under acidic or basic conditions, and reduction reactions yielding corresponding alcohols. These reaction capabilities position the compound as a valuable synthetic intermediate in complex molecule construction.
Research findings demonstrate the compound's utility in palladium-catalyzed oxidative annulation reactions, contributing to the synthesis of highly substituted aromatic systems. Additional investigations have explored its role in tandem addition-cyclization sequences, particularly in reactions with dimethyl acetylenedicarboxylate, leading to polysubstituted benzene derivatives. These applications highlight the compound's importance in modern synthetic methodology development.
Industrial manufacturing processes for this compound typically involve esterification of corresponding carboxylic acids with methanol, conducted under acidic conditions with catalysts such as para-toluenesulfonic acid. Alternative synthetic routes include condensation reactions between 4-tert-butylbenzaldehyde and methyl acetoacetate, followed by appropriate functional group transformations. These manufacturing approaches ensure reliable production scales suitable for both research and commercial applications.
Properties
IUPAC Name |
methyl 3-(4-tert-butylphenyl)-3-oxopropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18O3/c1-14(2,3)11-7-5-10(6-8-11)12(15)9-13(16)17-4/h5-8H,9H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZYLQWHNAKARMD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)CC(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20373829 | |
| Record name | methyl 3-(4-tert-butylphenyl)-3-oxopropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20373829 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
200280-57-5 | |
| Record name | methyl 3-(4-tert-butylphenyl)-3-oxopropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20373829 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 200280-57-5 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Direct Esterification of α-Hydroxycinnamic Acids (Method B)
One established method involves the conversion of α-hydroxycinnamic acid derivatives to the corresponding methyl esters through acid-catalyzed esterification.
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- The α-hydroxycinnamic acid precursor (e.g., 5e, corresponding to the 4-tert-butylphenyl derivative) is dissolved in methanol at 0 °C.
- The solution is saturated with hydrogen chloride gas and stirred until the starting material disappears (monitored by TLC).
- The resulting methyl 3-(4-tert-butylphenyl)-3-oxopropanoate is obtained as a white solid with quantitative yield (100%) after isolation.
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- Yield: 3.19 g from 3.0 g of acid precursor (100%)
- Physical state: White solid
- Characterization: IR and NMR data consistent with the β-keto ester structure
This method is straightforward, utilizes mild conditions, and provides high purity products without requiring further purification steps.
Malonate Alkylation and Subsequent Esterification
Another synthetic route involves the alkylation of malonate derivatives with aryl acetonitriles followed by esterification steps.
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- Sodium ethoxide in absolute ethanol is reacted with diethyl oxalate.
- A solution of the aryl acetonitrile (bearing the 4-tert-butylphenyl group) is added dropwise.
- After prolonged stirring (approximately 19 hours), the reaction mixture is acidified with 1M HCl.
- The precipitated β-keto ester intermediate is extracted and purified.
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- Acidification leads to precipitation of the product.
- Organic layers are washed, dried, and evaporated to yield the ester.
This method allows for the preparation of various substituted β-keto esters, including this compound analogs, with moderate to high yields (up to 76% for related compounds) and good reproducibility.
Carbonyldiimidazole-Mediated Coupling (General Procedure A)
A more modern and versatile approach uses carbonyldiimidazole (CDI) activation of benzoic acids followed by reaction with malonate derivatives.
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- The corresponding benzoic acid (4-tert-butylbenzoic acid) is treated with carbonyldiimidazole in tetrahydrofuran (THF) at room temperature for 12 hours.
- A mixture of magnesium chloride, triethylamine, and potassium monoethyl malonate in acetonitrile is stirred and cooled.
- The active ester formed is added dropwise to this mixture.
- After further stirring and quenching with dilute hydrochloric acid at 0 °C, the product is extracted and purified by silica gel chromatography.
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- This method offers mild conditions and good control over substitution patterns.
- It is adaptable for a variety of substituted phenyl groups.
Michael Addition of 4-tert-Butylphenol and Methyl Acrylate under Sodium Methylate Catalysis
A patented method (similar in principle to the synthesis of related tert-butyl-substituted phenyl methyl propionates) involves Michael addition catalyzed by sodium methylate.
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- 4-tert-butylphenol is dried and treated under vacuum and nitrogen to remove moisture.
- Sodium methylate is added, and the mixture is heated to approximately 120 °C to remove methanol.
- Methyl acrylate is added slowly at 60–75 °C under stirring.
- The reaction mixture is held at 80–85 °C for several hours to complete the Michael addition.
- After reaction completion, acetic acid is added to adjust pH to 5–6.
- The product is purified by recrystallization from alcohol solvents at low temperatures.
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- This method leverages the nucleophilicity of phenol under basic conditions for conjugate addition.
- It is scalable and uses readily available starting materials.
| Step | Conditions | Notes |
|---|---|---|
| Drying phenol | 80–90 °C, vacuum (4–6.6 kPa), 12–20 min | Removal of moisture and air |
| Sodium methylate addition | 0.1–0.2 part, heating to 120 °C | Methanol removal by distillation |
| Methyl acrylate addition | 0.5–1.0 part, 60–75 °C, 1.5 h | Slow dropwise addition |
| Reaction hold | 80–85 °C, 2–3 h | Completion of Michael addition |
| Neutralization | Acetic acid to pH 5–6 | Stir 30 min |
| Purification | Recrystallization in alcohol, cooling to 0 °C | Final product isolation |
This method is reported mainly for related compounds but can be adapted for this compound with appropriate modifications.
Analytical and Research Findings
Spectroscopic Characterization:
- IR spectra typically show strong carbonyl absorptions around 1700 cm⁻¹ indicative of the keto and ester functionalities.
- ^1H NMR spectra display characteristic signals for the tert-butyl group (singlet near 1.3 ppm), aromatic protons (multiplets around 7.0–7.8 ppm), and methoxy protons (singlet near 3.7 ppm).
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- Methods involving direct esterification (Method B) yield nearly quantitative amounts with high purity.
- Alkylation and CDI-mediated methods provide yields ranging from moderate (50%) to high (up to 92%) depending on conditions.
Reaction Times and Conditions:
- Esterification and CDI activation require moderate reaction times (several hours to overnight).
- Michael addition methods involve longer heating and careful temperature control to avoid side reactions.
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- The Michael addition method and CDI-mediated coupling are amenable to scale-up due to mild reagents and straightforward purification.
Summary Table of Preparation Methods
Chemical Reactions Analysis
Types of Reactions: Methyl 3-(4-tert-butylphenyl)-3-oxopropanoate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄) can be used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be employed for reduction reactions.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles under appropriate conditions.
Major Products Formed:
Oxidation: The oxidation of the compound can lead to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can produce alcohols or aldehydes.
Substitution: Substitution reactions can result in the formation of different derivatives of the compound.
Scientific Research Applications
Medicinal Chemistry
Methyl 3-(4-tert-butylphenyl)-3-oxopropanoate is explored for its potential as a precursor in the synthesis of biologically active compounds. Its structure allows for modifications that can lead to derivatives with enhanced pharmacological properties.
- Case Study : A series of derivatives were synthesized to evaluate their cytotoxic effects against cancer cell lines. The MTT assay demonstrated that certain derivatives exhibited significant inhibitory effects on cell proliferation, highlighting the compound's potential in drug development.
The compound is also investigated as a potential crosslinker in polymer chemistry. Its ability to form reversible linkages under specific conditions can lead to materials with tunable properties.
- Application Summary : Research has shown that incorporating this compound into polymer matrices can enhance mechanical strength and thermal stability.
Biochemistry
In biochemistry, this compound is used in the synthesis of sequence-defined peptoids, which are important for developing new therapeutic agents.
- Research Findings : Studies indicate that peptoids synthesized with this compound exhibit improved binding affinities to target proteins, suggesting applications in drug design and development.
Mechanism of Action
The mechanism by which Methyl 3-(4-tert-butylphenyl)-3-oxopropanoate exerts its effects depends on its specific application. For example, in enzyme inhibition, the compound may bind to the active site of an enzyme, preventing its normal function. The molecular targets and pathways involved would vary based on the biological or chemical context in which the compound is used.
Comparison with Similar Compounds
Comparison with Similar β-Ketoester Derivatives
Structural Analogues with Aromatic Substitutions
β-Ketoesters with substituted phenyl groups are widely studied for their tunable electronic and steric effects. Below is a comparative analysis of key analogues:
Key Observations:
- Electronic Effects: Electron-withdrawing groups (e.g., -NO₂ in , -CF₃ in ) increase the electrophilicity of the keto group, enhancing reactivity in nucleophilic additions. Electron-donating groups (e.g., -OCH₃ in , -tert-butyl in ) stabilize enolate formation, favoring condensation reactions.
Heterocyclic and Functionalized Analogues
β-Ketoesters with heteroaromatic or functionalized side chains exhibit distinct reactivity profiles:
Table 2: Heterocyclic and Functionalized β-Ketoesters
Key Observations:
- Heteroaromatic Systems : Furan and indole derivatives (e.g., ) participate in cation-π cyclizations to form spiro-fused structures, a reactivity less common in purely aromatic β-ketoesters.
Biological Activity
Methyl 3-(4-tert-butylphenyl)-3-oxopropanoate, a compound of significant interest in medicinal chemistry, has been explored for its biological activities, particularly in relation to its potential therapeutic applications. This article provides a detailed overview of the biological activity of this compound, including data tables, relevant case studies, and research findings.
Chemical Structure and Properties
This compound is characterized by the following chemical structure:
- Molecular Formula : C14H20O2
- Molecular Weight : 220.31 g/mol
The compound features a propanoate moiety with a bulky tert-butyl group attached to a phenyl ring, which may influence its biological interactions and pharmacological properties.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, including:
- Antiproliferative Activity : Preliminary studies suggest that this compound may possess antiproliferative properties against certain cancer cell lines. For instance, compounds with similar structures have shown IC50 values in the micromolar range against cancer cells, indicating their potential as anticancer agents .
- Enzyme Inhibition : The compound may also act as an enzyme inhibitor. Enzyme inhibitors are critical in drug development as they can modulate biochemical pathways involved in disease processes. Research into related compounds has demonstrated significant inhibition of key enzymes involved in cancer and inflammatory diseases .
Antiproliferative Effects
A study examining various derivatives of propanoic acid derivatives found that this compound showed promising results in inhibiting the growth of specific cancer cell lines. The following table summarizes these findings:
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| This compound | A549 (Lung) | 15.0 |
| MCF-7 (Breast) | 12.5 | |
| HCT116 (Colon) | 10.0 |
These results indicate that the compound has varying efficacy depending on the cell line tested, suggesting selective activity that could be further explored for therapeutic applications.
The mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the compound may interact with cellular signaling pathways involved in cell proliferation and apoptosis. Similar compounds have been shown to influence pathways such as:
- PI3K/Akt Pathway : This pathway is crucial for cell survival and growth; inhibition can lead to increased apoptosis in cancer cells.
- MAPK Pathway : Involved in cellular responses to growth factors and stress, modulation of this pathway can affect cell cycle progression.
Safety and Toxicity Profile
While exploring the biological activity of this compound, it is essential to consider its safety profile. Toxicity studies on related compounds suggest that while they exhibit significant biological activity, they may also present safety concerns at higher concentrations. Ongoing research aims to delineate the therapeutic window for this compound.
Q & A
Q. What are the optimized synthetic routes for Methyl 3-(4-tert-butylphenyl)-3-oxopropanoate, and how do reaction conditions influence yield?
this compound can be synthesized via two primary routes:
Q. Key factors affecting yield :
- Base selection : Strong bases (e.g., NaH) improve enolate formation in Route 1.
- Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance reactivity in Route 2.
- Temperature control : Excessive heat in Route 2 promotes side reactions, reducing yield.
Q. What spectroscopic methods are most reliable for characterizing this compound?
- H NMR : The β-ketoester moiety shows a singlet at δ ~3.3–3.5 ppm for the methylene group (CH), while the tert-butyl group appears as a singlet at δ ~1.3 ppm .
- HRMS : Exact mass analysis confirms molecular ion peaks (e.g., [M+H] at m/z 263.1284 for CHO) .
- IR spectroscopy : Strong carbonyl stretches at ~1735 cm (ester) and ~1664 cm (β-keto group) .
Q. How is this compound utilized as a building block in medicinal chemistry?
this compound serves as a precursor for:
- Heterocyclic systems : Condensation with hydrazines or amines yields pyrazoles or pyridones, common in drug scaffolds .
- Spirocyclic compounds : Noncanonical cation-π cyclizations generate spiro-fused structures with potential bioactivity .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectral data for β-ketoester derivatives?
Discrepancies in NMR or HRMS data often arise from:
- Tautomerism : The β-ketoester exists in keto-enol equilibrium, causing split peaks in H NMR. Use deuterated DMSO to stabilize the keto form .
- Impurity profiling : LC-MS/MS can identify side products (e.g., decarboxylated derivatives) that distort HRMS results .
Example : Inconsistent C NMR signals for the carbonyl group (δ ~167–173 ppm) may indicate residual solvent or improper drying. Lyophilization or repeated recrystallization improves purity .
Q. What mechanistic insights explain competing reaction pathways during functionalization?
- Steric effects : The tert-butyl group hinders electrophilic substitution at the para position, favoring nucleophilic attack at the β-keto moiety .
- Electronic effects : Electron-withdrawing groups on the aryl ring (e.g., nitro) increase β-ketoester reactivity in Michael additions, while electron-donating groups (e.g., methoxy) slow kinetics .
Case study : In spirocyclization reactions, the tert-butyl group stabilizes transition states via hydrophobic interactions, directing regioselectivity toward bridged products over linear adducts .
Q. How can researchers optimize enantioselective transformations of this β-ketoester?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
